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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-1-pentene

Cat. No.: B012184

This guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-2-methyl-
1-pentene, tailored for researchers, scientists, and professionals in drug development. The
information is presented through structured data tables, detailed experimental protocols, and
explanatory diagrams to facilitate a deeper understanding of the molecule's structural
characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for 3-ethyl-2-methyl-1-pentene.

‘H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~4.7 m 2H =CH:
~1.9 m 1H -CH-
~1.7 s 3H =C-CHs
~1.4 m 4H -CH2-CHs
~0.9 t 6H -CH2-CHs

Note: Predicted values based on typical chemical shift ranges. For recorded spectrum, refer to
SpectraBase.[1]
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*C NMR Data
Chemical Shift (8) ppm Carbon Type
152.4 C1 (=CH.)
107.5 C2 (=C<)
50.1 C3 (-CH-)
26.0 C4 (-CHz-)
12.0 C5 (-CHs)
21.3 C2-CHs
26.0 C3-CHa-
12.0 C3-CHz2-CHs

Source: P.A. Couperus, A.D. Clague, J.P. Van Dongen, Org. Magn. Resonance 8, 426 (1976).
[2]

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3080 Medium =C-H stretch

2965, 2875 Strong C-H stretch (sp?)

1645 Medium C=C stretch

1460 Medium C-H bend (CHz, CHs)
885 Strong =C-H bend (out-of-plane)

Source: NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Proposed Fragment
112 15 [M]* (Molecular lon)

97 20 [M - CHs]*

83 100 [M - CzHs]* (Base Peak)
69 45 [M - CsH]*

55 85 [CaH7]*

41 60 [C3Hs]*

Source: NIST Mass Spectrometry Data Center.[4]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-ethyl-2-methyl-1-pentene is prepared in a deuterated solvent, typically
chloroform-d (CDCls), and transferred to a 5 mm NMR tube. *H and 3C NMR spectra are
recorded on a spectrometer, such as a Varian A-60 or a Bruker Tensor 27 FT-IR.[1][5] For 13C
NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines
for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample, a thin film is prepared by placing a drop of 3-ethyl-2-methyl-1-
pentene between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the
spectrometer. Alternatively, for a gas-phase spectrum, the sample is introduced into a gas cell.
The spectrum is recorded using an FTIR spectrometer.[5]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). The volatile sample is injected into the GC, where it is separated from
any impurities. The separated compound then enters the mass spectrometer, where it is
ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
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Mandatory Visualization
Spectroscopic Analysis Workflow

Figure 1. General Workflow for Spectroscopic Analysis
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Figure 1. General Workflow for Spectroscopic Analysis

Mass Spectrometry Fragmentation of 3-Ethyl-2-methyl-1-
pentene
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Figure 2. Proposed Mass Spectrometry Fragmentation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-2-methyl-1-pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012184#3-ethyl-2-methyl-1-pentene-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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